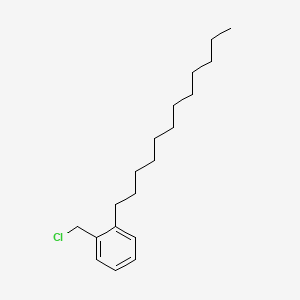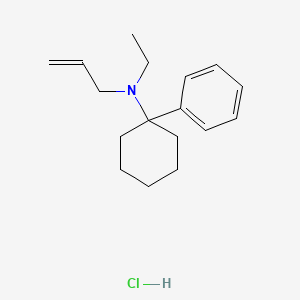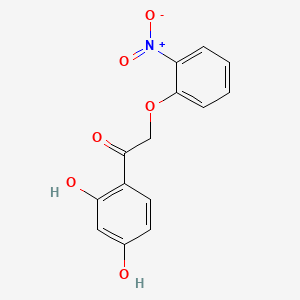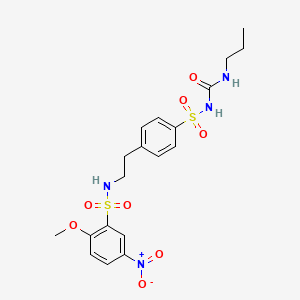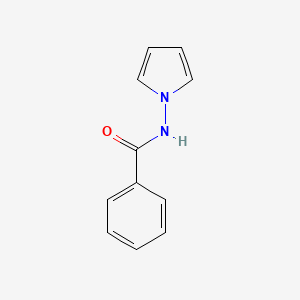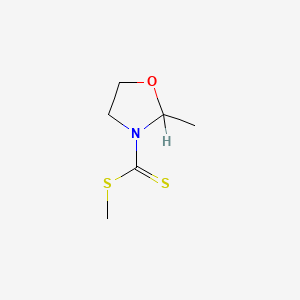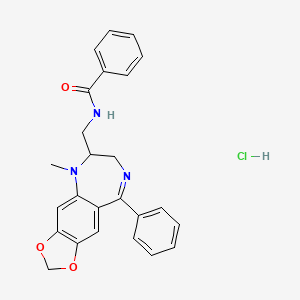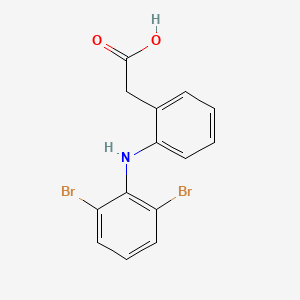
2-((2,6-Dibromophenyl)amino)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-Dibromophenyl)amino)phenylacetic acid is an organic compound with the molecular formula C14H11Br2NO2. It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an amino group and a phenylacetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dibromophenyl)amino)phenylacetic acid typically involves the bromination of phenylacetic acid derivatives. One common method is the reaction of 2,6-dibromoaniline with phenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-((2,6-Dibromophenyl)amino)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce de-brominated phenylacetic acid derivatives .
科学的研究の応用
2-((2,6-Dibromophenyl)amino)phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-((2,6-Dibromophenyl)amino)phenylacetic acid involves its interaction with specific molecular targets. The bromine atoms and the phenylacetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
類似化合物との比較
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: An analog with chlorine atoms instead of bromine, studied for its anti-inflammatory properties.
2-((2,6-Dimethylphenyl)amino)benzoic acid: Another analog with methyl groups, known for its structural flexibility and polymorphism.
Uniqueness
2-((2,6-Dibromophenyl)amino)phenylacetic acid is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties.
特性
CAS番号 |
320777-70-6 |
|---|---|
分子式 |
C14H11Br2NO2 |
分子量 |
385.05 g/mol |
IUPAC名 |
2-[2-(2,6-dibromoanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11Br2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
InChIキー |
ZJCKGPZTEAEEFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


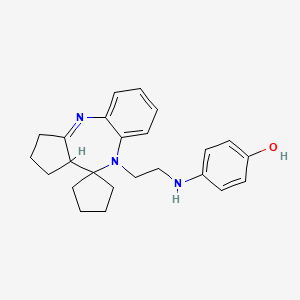
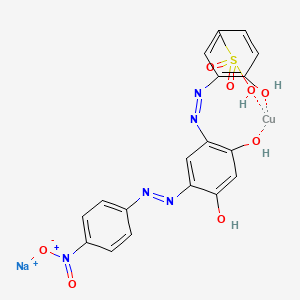

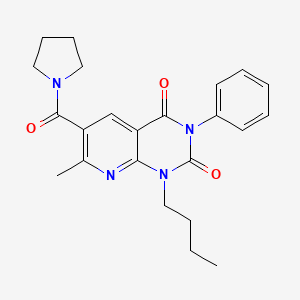
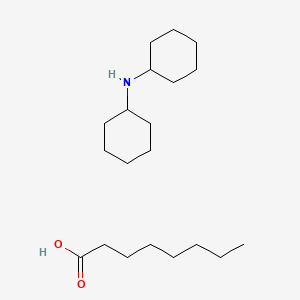
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)
